Dominant Urinary Metabolite: FLA vs. Fluvoxethanol vs. Unchanged Parent
Fluvoxamine acid is the single most abundant metabolite in human urine following fluvoxamine administration. Together with its N-acetylated analog, FLA accounts for approximately 60% of total urinary excretion products, compared to only ~10% for fluvoxethanol (the deamination metabolite) and ~2% for unchanged parent drug [1]. This ~6:1 ratio of FLA-associated products to fluvoxethanol makes FLA the definitive marker for assessing fluvoxamine metabolic compliance and excretion completeness.
| Evidence Dimension | Percentage of total urinary excretion products |
|---|---|
| Target Compound Data | ~60% (FLA plus N-acetyl-FLA) |
| Comparator Or Baseline | Fluvoxethanol: ~10%; Unchanged fluvoxamine: ~2% |
| Quantified Difference | FLA-associated products are approximately 6-fold higher than fluvoxethanol and 30-fold higher than unchanged parent |
| Conditions | Human urine following a 5 mg radiolabelled oral dose of fluvoxamine maleate; 94% of drug-related products recovered within 71 hours [1] |
Why This Matters
For bioequivalence studies and metabolite monitoring, FLA provides the highest analytical signal-to-noise ratio among all fluvoxamine-related species in urine, enabling lower LODs and more robust quantification than alternative metabolite targets.
- [1] ANI Pharmaceuticals, Inc. Fluvoxamine Maleate FDA Package Insert, Section 12.3 Pharmacokinetics. MedLibrary.org. View Source
